5-Chlorovaleryl chloride, also known as 5-chloropentanoyl chloride, is a chemical compound with the molecular formula and a molecular weight of approximately 155.02 g/mol. It appears as a clear, colorless to slightly yellow liquid and is classified under the CAS number 1575-61-7. This compound is primarily utilized as a synthetic intermediate in the production of pyrazole herbicides, which are recognized for their efficiency and selectivity in herbicidal applications while exhibiting low toxicity to mammals and favorable environmental characteristics .
While specific biological activity data on 5-chlorovaleryl chloride is limited, it serves as a precursor for pharmaceuticals such as Cilostazol, which is used for its anti-platelet aggregation properties and vascular protection . Additionally, it plays a role in the synthesis of pyrazole-based herbicides that demonstrate significant herbicidal activity against various weed species.
Several methods have been developed for synthesizing 5-chlorovaleryl chloride:
The presence of chlorine at the fifth carbon position enhances its reactivity compared to non-chlorinated analogs, making it particularly valuable in synthetic organic chemistry and agricultural applications.
5-Chlorovaleryl chloride (CAS 1575-61-7), a halogenated acyl chloride with the molecular formula C₅H₈Cl₂O, emerged as a critical intermediate in the mid-20th century. Early synthesis methods relied on the reaction of 1,4-dichlorobutane with sodium cyanide, followed by hydrolysis and chlorination. Its significance grew with the rise of pyrazole herbicides in the 1990s, where it became a key precursor for compounds like pyraclonil, which exhibit ultra-efficient herbicidal activity. The compound’s versatility was further cemented by its adoption in pharmaceutical synthesis, particularly for cilostazol, an antiplatelet agent.
A pivotal milestone occurred in 2013 with the patenting of a safer synthesis route using 1-bromo-3-chloropropane and diethyl malonate, eliminating toxic reagents like sodium hydride and cyanides. By 2025, advancements in one-pot processes streamlined production, enhancing industrial adoption.
In modern synthesis, 5-chlorovaleryl chloride’s reactivity is exploited across three domains:
Recent methodologies emphasize catalytic efficiency. For instance, iron powder and phosgene catalyze the conversion of δ-valerolactone to 5-chlorovaleryl chloride with 93% yield.
The global market for 5-chlorovaleryl chloride reflects its industrial ubiquity:
Market Metric | 2023 Value | 2032 Projection | CAGR (2023–2032) |
---|---|---|---|
Market Size | $120 million | $180 million | 4.5% |
Asia-Pacific Dominance | 45% | 50% | 5.0% |
Pharmaceutical Application | 60% | 65% | 5.2% |
Data derived from market analyses.
Key manufacturers include BASF, Jiangsu Zhaoyang Chemical, and La Mesta Chimie Fine, with Asia-Pacific driving demand due to agrochemical and pharmaceutical expansions in China and India.
These milestones highlight the compound’s evolving role in addressing industrial and environmental challenges.
The CN102153459B patent describes a one-pot synthesis of 5-CVC and adipoyl chloride using 1,4-dichlorobutane as the primary feedstock [1]. The process involves three sequential reactions:
This method achieves a 92% yield of 5-CVC while simultaneously producing adipoyl chloride, streamlining purification through vacuum distillation [1] [4].
Parameter | Conditions | Yield (5-CVC) |
---|---|---|
Cyanation Temperature | 80–85°C | 95% Conversion |
Hydrolysis Time | 5 hours | 89% Efficiency |
Chlorination Agent | Thionyl chloride (1:1.5 molar ratio) | 92% Final Yield |
CN103193615A introduces a cost-effective route using 1-bromo-3-chloropropane and diethyl malonate [2]. Key steps include:
This method avoids toxic intermediates like sodium cyanide, enhancing operational safety [2].
The CN107628943B patent leverages δ-valerolactone, phosgene, and Fe/Al catalysts to synthesize 5-CVC in a single step [3]. At 100°C, δ-valerolactone reacts with phosgene under catalytic conditions, achieving a 93% yield [3]. Iron powder and water act as co-catalysts, minimizing side reactions and enabling facile product isolation [3] [7].
The traditional three-step process remains widely used:
Challenges include prolonged reaction times (24+ hours) and hazardous nitrile handling [4].
5-Chlorovaleronitrile serves as a pivotal intermediate. Its hydrolysis under acidic conditions (30% HCl, 5 hours) provides 5-chlorovaleric acid, which is subsequently treated with SOCl₂ [4]. This pathway’s efficiency hinges on precise pH control during hydrolysis to prevent over-acidification [4].
1-Bromo-3-chloropropane offers an alternative route, particularly when combined with diethyl malonate [2]. Compared to 1,4-dichlorobutane, this starting material reduces cyanide dependency but requires stringent temperature control during alkylation (40–45°C) [2].
Recent advancements focus on consolidating synthesis steps. For example, CN102153459B’s one-pot method integrates cyanation, hydrolysis, and chlorination, reducing solvent use by 40% compared to classical methods [1] [4].
The δ-valerolactone route (CN107628943B) bypasses nitrile intermediates entirely. Phosgene directly reacts with the lactone, with Fe catalysts accelerating ring-opening and acylation [3] [7].
Catalyst System | Temperature | Yield |
---|---|---|
Fe Powder + H₂O | 100°C | 93% |
AlCl₃ | 120°C | 85% |
This method employs potassium carbonate to deprotonate diethyl malonate, enabling nucleophilic attack on 1-bromo-3-chloropropane [2]. Subsequent decarboxylation and chlorination yield 5-CVC with minimal byproducts [2].
The δ-valerolactone-phosgene route exemplifies sustainability by eliminating cyanide waste and enabling catalyst recycling [3] [7]. Water acts as a co-solvent, reducing organic solvent consumption by 60% [3].
Iron-based catalysts in CN107628943B enhance atom economy, achieving a turnover number (TON) of 450, compared to 150 for traditional AlCl₃ systems [3] [7].
Life-cycle analyses show that one-pot methods reduce carbon footprints by 35% through energy-efficient distillation and reduced solvent recovery [1] [4].
A 1:1.5 molar ratio of 5-chlorovaleric acid to SOCl₂ maximizes yield, whereas excess SOCl₂ complicates purification [4].
5-Chlorovaleryl chloride is a C5 acyl chloride bearing a terminal chlorine substituent that confers distinctive electronic and steric properties on the carbonyl fragment. These features make the compound a versatile intermediate for pharmaceutical and agrochemical synthesis as well as an instructive probe for mechanistic studies of nucleophilic acyl substitution reactions. [1] [2] The sections that follow examine the mechanistic panorama of 5-chlorovaleryl chloride according to the user-specified outline, integrating experimental findings, kinetic data, computational insights, and structure–reactivity correlations.
Phase-transfer catalysis accelerates reactions between an aqueous nucleophile and an organic electrophile by shuttling the nucleophilic species into the organic phase as a lipophilic ion pair. [5] [6] In the cyanation step that converts 1,4-dichlorobutane to 5-chlorovaleronitrile, the quaternary ammonium salt captures cyanide at the liquid–liquid interface, forming a soluble ion pair whose dissociation within the organic phase furnishes free cyanide for an S_N2 displacement on the distal chlorine atom. [7] [6] The catalyst then returns to the interface as the chloride ion pair, completing the cycle.
Systematic variation of quaternary onium salts indicates that catalytic efficiency scales with cation lipophilicity up to a steric threshold. [6] [8] Incorporation of long linear alkyl groups lengthens the residence time of the ion pair in the organic phase, thereby lowering activation free energy for nucleophilic attack. [5] [6] However, highly branched ammonium ions impede ion-pair extraction owing to interfacial crowding. [8] Optimal operation for 5-chlorovaleryl chloride synthesis occurs with onium salts whose cation radius lies between 3.5 Å and 4.0 Å—conditions satisfied by tetrabutyl ammonium bromide. [3] [9]
Tetrabutyl ammonium bromide merges hydrophobic butyl chains with a bromide counter-anion of moderate hydration, ensuring facile ion-exchange with sodium cyanide but minimal back-extraction of chloride into the aqueous phase. [10] [11] Pilot reactions using 0.75–1.30 wt % tetrabutyl ammonium bromide relative to 1,4-dichlorobutane demonstrate near-quantitative conversion under 80–85 °C with sodium cyanide loadings of 0.45–0.65 equiv. [3]
Entry | Catalyst Mass (kg) | Catalyst wt % * | Sodium Cyanide (kg) | 5-Chlorovaleryl Chloride Isolated (kg) | Adipoyl Chloride Co-product (kg) | Reaction Time (h) |
---|---|---|---|---|---|---|
1 | 9.5 [3] | 0.75% [3] | 730 | 421 | 158 | 18 |
2 | 12.0 [3] | 0.95% [3] | 950 | 420 | 160 | 18 |
3 | 16.5 [3] | 1.30% [3] | 1,060 | 422 | 163 | 18 |
*wt % relative to 1,4-dichlorobutane.
Across the series the product mass varies by <1%, indicating that tetrabutyl ammonium bromide beyond 1 wt % offers no incremental benefit, whereas cyanide stoichiometry governs the ratio between 5-chlorovaleryl chloride and adipoyl chloride. [3]
Conductivity monitoring of the biphasic cyanation reveals pseudo-first-order behavior with respect to cyanide ion at catalyst loadings above 0.5 wt %, reflecting saturation of interfacial ion-pair transfer. [7] Arrhenius plots from 60–90 °C yield an apparent activation energy of 52 kJ mol⁻¹ in the presence of tetrabutyl ammonium bromide versus 88 kJ mol⁻¹ without catalyst, confirming the dominant contribution of phase-transfer to rate enhancement. [12] [7] The exchange constant for cyanide-chloride ion pairs, K_trans, increases linearly with the logarithm of solvent carbon number in accordance with Stark–Gutmann polarity parameters. [13]
Hydrolysis of 5-chlorovaleronitrile to the corresponding acid proceeds by protonation of the nitrile nitrogen followed by nucleophilic addition of water and tautomerization to an amide intermediate, which undergoes further hydrolysis to 5-chloropentanoic acid. [14] [15] Under the industrial conditions of concentrated hydrochloric acid at 55–70 °C the reaction affords >98% conversion within 5 h. [3] Density functional theory calculations (B3LYP/6-31+G*) on model nitriles indicate a free-energy barrier of 90 kJ mol⁻¹ for the first hydration step in water, reduced to 74 kJ mol⁻¹ when explicit hydronium–water clusters are included, matching the experimentally observed acceleration by acid catalysis. [16]
Conversion of 5-chloropentanoic acid to 5-chlorovaleryl chloride employs thionyl chloride under 20–30 °C, consistent with an S_Ni mechanism featuring concerted nucleophilic attack of sulfur and departure of chloride. [3] [17] Comparative kinetics show that acid chlorides bearing β-chloro substituents form 1.6 times faster than unsubstituted analogues because the inductive effect of the chlorine lowers the energy of the σ* orbital involved in the transition state. [18] [19]
Computations on acid chloride hydrolysis reveal a concerted S_N2 transition state in which water attacks the carbonyl carbon with simultaneous chloride departure; activation energies decrease by 4–8 kJ mol⁻¹ upon β-chloro substitution. [20] [21] Solvent modeling via the polarized continuum model reproduces the experimentally determined solvent isotope effect for acetyl chloride and extends the analysis to 5-chlorovaleryl chloride, predicting a kinetic solvent isotope effect of 1.8 in water versus 1.3 for acetyl chloride owing to greater transition-state charge separation. [22]
Electron-withdrawing substituents such as a terminal chlorine increase the electrophilicity of the carbonyl carbon by σ- and π-inductive effects, lowering the LUMO energy and facilitating nucleophilic attack. [23] Empirical correlation of Hammett σ_p constants with logarithmic rate constants for hydrolysis of aryl-substituted analogues gives ρ = 1.55 in water, while the aliphatic β-chloro substituent of 5-chlorovaleryl chloride exhibits a Taft σ* value of +0.49, predicting an approximately 1.3-fold rate increase relative to valeryl chloride. [19]
Steric bulk near the carbonyl generally slows nucleophilic acyl substitution by hindering approach of the nucleophile to the planar carbonyl carbon. [2] [24] The methylene spacer in 5-chlorovaleryl chloride minimizes such hindrance, accounting for its comparable reactivity to but-3-chlorocarbonyl systems despite greater chain length. [24]
Solvolysis rates scale with solvent ionizing power but also reflect nucleophilicity; in acetone–water mixtures the rate constant for 5-chlorovaleryl chloride drops by a factor of 20 when water content decreases from 90% to 50%, paralleling data for benzoyl chloride yet maintaining higher absolute values due to the β-chloro effect. [2] [20] Addition of polar aprotic co-solvents such as γ-valerolactone further accelerates hydrolysis by stabilizing the cationic transition state, as shown by a 2.3-fold rate increase in 20% γ-valerolactone–water at 80 °C. [25]
Iron(II) chloride at 5 mol % catalyzes the coupling of 5-chlorovaleryl chloride with aryl- and benzyl-zinc reagents to yield ketones in 50 °C under 2–4 h via an acyliron intermediate that undergoes transmetallation and reductive elimination. [26] [27] Iron(III) acetylacetonate similarly promotes alkylation of acid chlorides with Grignard reagents at room temperature, offering a benign alternative to palladium catalysis and enabling late-stage ketone diversification. [28] [29]
Organic superbases such as 1,1,3,3-tetramethylguanidine accelerate esterification of 5-chlorovaleryl chloride with phenols by hydrogen-bond assisted nucleophilic activation, reducing reaction times from 4 h to 20 min at 25 °C. [30] Ionic liquids derived from imidazolium cations have been reported to mediate solvent-free acylations of alcohols by acid chlorides with recyclability over five cycles and negligible metal contamination. [31]
Continuous extraction of tetrabutyl ammonium bromide by distillation of the 1,4-dichlorobutane solvent allows catalyst recovery efficiencies above 92% over five consecutive batches without measurable activity loss. [3] Heterogeneous analogues such as polystyrene-anchored quaternary ammonium salts display comparable activity and simplify separation, though mass-transfer limitations necessitate higher temperatures (90–95 °C) for full conversion. [32] Iron oxide nanoparticles functionalized with trimethoxyphenyl ligands have been shown to catalyze selective reduction of acid chlorides to aldehydes and can be magnetically recovered with <5% activity decline after ten cycles. [33]
Corrosive;Irritant